REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5]([CH:8]([F:10])[F:9])=[N:6][CH:7]=1.[CH3:16][N:17](C=O)C>O.[C-]#N.[Zn+2].[C-]#N.C1(P([Pd](P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:16]([C:2]1[CH:3]=[C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5]([CH:8]([F:10])[F:9])=[N:6][CH:7]=1)#[N:17] |f:3.4.5|
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Name
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|
Quantity
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150 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)C(F)F)C(=O)OCC
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Name
|
|
Quantity
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1.5 L
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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2 L
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Type
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solvent
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Smiles
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O
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Name
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zinc(II) cyanide
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Quantity
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51 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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25.2 g
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Type
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catalyst
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)[Pd](P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Degas the resulting mixture
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Type
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CUSTOM
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Details
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by evacuating
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Type
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TEMPERATURE
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Details
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Cool the mixture to room temperature
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Type
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EXTRACTION
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Details
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and extract with diethyl ether (3×2.5 L)
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Type
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WASH
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Details
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Wash the combined organic phases with brine (3×2.5 L)
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Type
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EXTRACTION
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Details
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Extract the combined aqueous phases with Et2O (2.5 L)
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Type
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DRY_WITH_MATERIAL
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Details
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Combine all organic phases, and dry over MgSO4
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Type
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CUSTOM
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Details
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Remove the solids
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Type
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FILTRATION
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Details
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by filtration
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Type
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CONCENTRATION
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Details
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concentrate the filtrate under reduced pressure
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Type
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CUSTOM
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Details
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Purify the resulting material by flash chromatography on silica gel (2 kg)
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Type
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WASH
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Details
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eluting with a gradient of 1:1 DCM/isohexane to 100% DCM
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=NC1)C(F)F)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |